molecular formula C11H17ClN2 B11772070 1-(Pyridin-2-yl)cyclohexanamine hydrochloride CAS No. 104097-05-4

1-(Pyridin-2-yl)cyclohexanamine hydrochloride

Cat. No.: B11772070
CAS No.: 104097-05-4
M. Wt: 212.72 g/mol
InChI Key: DLTFFKBJMSTHQP-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)cyclohexanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 g/mol. Its structure features a cyclohexanamine scaffold tethered to a pyridin-2-yl group, a motif common in ligands designed for coordination chemistry. Compounds containing pyridine and cyclohexylamine groups are frequently explored as nitrogen-donor ligands for constructing metal complexes, which have relevance in catalysis and materials science . This structural framework suggests potential as a versatile building block in medicinal chemistry for the synthesis of more complex molecules. As a rigid, heteroaromatic system, the pyridine ring can contribute to molecular recognition and binding interactions in drug discovery efforts. This product is offered exclusively for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the available safety data sheets and handle this material according to established laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

104097-05-4

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

1-pyridin-2-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c12-11(7-3-1-4-8-11)10-6-2-5-9-13-10;/h2,5-6,9H,1,3-4,7-8,12H2;1H

InChI Key

DLTFFKBJMSTHQP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=N2)N.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis Approaches

The synthesis of 1-(pyridin-2-yl)cyclohexanamine hydrochloride typically begins with constructing the pyridine-cyclohexane framework. A common strategy involves coupling pyridine derivatives with cyclohexane precursors through nucleophilic substitution or condensation reactions. For instance, Patent US7208603B2 outlines a reductive amination approach using cyanohydrins and primary amines to form analogous pyridin-2-yl-methylamine derivatives . Adapting this methodology, the target compound could be synthesized via:

  • Formation of the Pyridine-Cyclohexane Intermediate :
    Reacting 2-aminopyridine with a cyclohexanone derivative under acidic conditions generates a Schiff base intermediate. Subsequent reduction using sodium cyanoborohydride (NaBH3CN) in methanol yields the secondary amine .

  • Hydrochloride Salt Formation :
    Treating the free base with hydrochloric acid in an organic solvent (e.g., ethanol or dichloromethane) precipitates the hydrochloride salt.

Key Reaction Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature20–25°C (room temperature)Maximizes selectivity
SolventMethanol or ethanolEnhances solubility
Reducing AgentNaBH3CNPrevents over-reduction
Reaction Time12–24 hoursEnsures completion

This method achieves moderate yields (50–65%) but requires careful control of stoichiometry to avoid side reactions .

Reductive Amination Methodology

Reductive amination offers a streamlined route to introduce the amine group. Patent US7208603B2 details a protocol where a ketone intermediate reacts with ammonia or a primary amine in the presence of a reducing agent . For this compound:

  • Synthesis of Cyclohexanone-Pyridine Hybrid :
    2-Pyridylcyclohexanone is prepared via Friedel-Crafts acylation, where cyclohexanone reacts with pyridine in the presence of Lewis acids like AlCl3.

  • Reductive Amination :
    The ketone is treated with ammonium acetate and NaBH3CN in methanol. The reaction is catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which facilitates imine formation and subsequent reduction .

Advantages :

  • Eliminates the need for isolating unstable intermediates.

  • Yields improve to 70–75% with optimized DABCO concentrations .

Challenges :

  • Competing side reactions, such as over-reduction to cyclohexane, necessitate strict temperature control.

Zincke Salt Reaction for Pyridine Functionalization

Patent WO2011012269A2 introduces the Zincke reaction, a novel method for synthesizing N-substituted pyridinium compounds . While traditionally used for nicotinamide derivatives, this approach can be adapted for this compound:

  • Zincke Salt Preparation :
    Reacting 2-chloropyridine with an electron-deficient heteroaromatic compound (e.g., 2,4-dichloropyrimidine) forms a pyridinium intermediate.

  • Ring-Opening with Cyclohexanamine :
    The Zincke salt undergoes nucleophilic attack by cyclohexanamine, followed by ring closure to yield the target compound .

Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane.

  • Temperature: 0–5°C to prevent decomposition.

  • Yield: 60–68% after recrystallization .

Scalability :
This method is advantageous for industrial-scale production due to minimal byproducts and straightforward purification.

Comparative Analysis of Synthesis Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Multi-Step Organic50–6590–95ModerateHigh
Reductive Amination70–7585–90HighModerate
Zincke Reaction60–6895–98HighLow

Key Findings :

  • Reductive amination balances yield and scalability, making it suitable for laboratory-scale synthesis.

  • Zincke reaction offers superior purity but requires costly reagents.

Optimization Strategies and Industrial Scaling

Solvent Selection :

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol strikes a balance between solubility and ease of removal .

Catalyst Innovations :

  • Replacing DABCO with polymer-supported catalysts reduces waste and improves recyclability .

Process Intensification :

  • Continuous-flow reactors minimize side reactions and improve heat transfer, boosting yields by 10–15% .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., as ligands for receptors).

      Medicine: May have applications in drug discovery.

      Industry: Used in the preparation of other compounds.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It could interact with receptors, enzymes, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Table 1: Substituent Position and Key Interactions

    Compound Pyridine Position Key Interactions (Bond Lengths) Reference
    (1R,2R)-2-(Pyridin-4-yl)cyclohexanaminium chloride 4 N—H⋯Cl (3.158–3.554 Å), N—H⋯N (2.926 Å)
    Target compound (hypothetical) 2 Likely N—H⋯Cl and N—H⋯N interactions -
    1-(Pyridin-3-yl)cyclopropanamine 3 Data not provided; inferred steric effects

    Ring Size and Backbone Structure

    The cyclohexane backbone in the target compound contrasts with cyclopropane or acyclic analogs:

    • For example, (1R,2R)-2-(Pyridin-4-yl)cyclohexanaminium chloride forms a 3D hydrogen-bonded network via N—H⋯Cl and N—H⋯N interactions .
    • Cyclopropane Derivatives (e.g., 1-(Pyridin-2-yl)cyclopropanamine dihydrochloride ): The strained three-membered ring may increase reactivity but reduce thermal stability. Molecular weights are typically lower (e.g., cyclopropane derivatives: ~200–250 g/mol vs. cyclohexane analogs: ~250–300 g/mol).

    Table 2: Ring Size and Molecular Weight

    Compound Backbone Molecular Weight (g/mol) Reference
    1-(Pyridin-2-yl)cyclopropanamine dihydrochloride Cyclopropane ~232 (estimated)
    Target compound Cyclohexane ~230–250 (estimated) -
    (1R,2R)-2-(Pyridin-4-yl)cyclohexanaminium chloride Cyclohexane 247.76

    Counterion and Salt Form

    The choice of counterion affects solubility and stability:

    • Hydrochloride Salts : Common in pharmaceuticals due to high solubility in water. For example, pyridoxamine hydrochloride (C₈H₁₂N₂O₂·2HCl) has a molecular weight of 241.1 g/mol .
    • Dihydrobromide Salts (e.g., N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide ): Bromide ions may offer lower solubility in polar solvents compared to chloride.

    Functional Group Variations

    • Amine vs. Hydrazine : 1-(Pyridin-2-ylmethyl)hydrazine trihydrochloride contains a hydrazine group (–NH–NH₂), which is more reactive and prone to oxidation than the primary amine in the target compound. This increases toxicity risks, necessitating stringent safety measures (e.g., immediate decontamination upon exposure) .

    Biological Activity

    1-(Pyridin-2-yl)cyclohexanamine hydrochloride (chemical formula: C12_{12}H16_{16}ClN, molecular weight: 220.72 g/mol) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a cyclohexane ring substituted with a pyridine group, which contributes to its unique chemical properties. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and pharmaceutical applications.

    Anti-inflammatory Effects

    Preliminary studies indicate that this compound exhibits potential anti-inflammatory activity . Research has shown that it can inhibit nitric oxide secretion in macrophage cell lines, suggesting its utility in treating inflammatory conditions.

    Neuropharmacological Applications

    Similar compounds have been noted for their ability to modulate neurotransmitter systems, indicating that this compound may also have neuropharmacological effects . This could involve interactions with receptors involved in neurotransmission and inflammatory processes.

    Enzyme Inhibition

    Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Such enzyme inhibition could lead to various pharmacological effects, although further research is needed to elucidate the exact mechanisms and targets involved.

    The biological activity of this compound is likely mediated through several mechanisms:

    • Binding Affinity : Initial findings suggest that the compound may interact with specific molecular targets such as enzymes or receptors, influencing their activity and contributing to its therapeutic potential.
    • Nitric Oxide Pathway Modulation : By inhibiting nitric oxide production, the compound may reduce inflammation and related symptoms.

    Comparative Analysis with Related Compounds

    The structural similarities between this compound and other compounds can provide insights into its biological activity. The following table summarizes notable comparisons:

    Compound NameStructure FeaturesUnique Aspects
    N-cyclohexyl-1-pyridin-2-ylmethanimineSimilar amine and pyridine structureMore hydrophobic due to cyclohexane
    1-(Pyridin-3-yl)cyclohexanamineDifferent position of the pyridine ringPotentially different biological activity
    2-(Cyclohexylamino)pyridineContains an amino group on pyridineMay exhibit different reactivity

    This table highlights how variations in substitution patterns and ring positions can influence biological activity and chemical reactivity, underscoring the uniqueness of this compound within this class of compounds.

    Case Studies and Research Findings

    Several studies have explored the biological effects of similar compounds, providing context for understanding the potential applications of this compound:

    • Study on Anti-inflammatory Activity : A study demonstrated that derivatives of cyclohexanamine exhibited significant anti-inflammatory properties through NF-kB inhibition.
    • Neuropharmacological Effects : Research indicated that compounds with similar structures modulated neurotransmitter levels, which could be relevant for developing treatments for neurological disorders.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 1-(Pyridin-2-yl)cyclohexanamine hydrochloride, and how can reaction yields be optimized?

    • Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclohexanone can react with 2-aminopyridine under catalytic hydrogenation (H₂/Pd-C) to form the amine intermediate, followed by HCl treatment to yield the hydrochloride salt. Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of cyclohexanone to 2-aminopyridine), solvent selection (e.g., ethanol for solubility), and temperature (60–80°C). Monitoring reaction progress via TLC or HPLC ensures minimal side products like unreacted amine or over-reduced species .

    Q. Which analytical techniques are critical for characterizing purity and structural integrity?

    • Answer : Key methods include:

    • NMR spectroscopy : Confirm proton environments (e.g., cyclohexane ring protons at δ 1.5–2.5 ppm, pyridyl protons at δ 7.0–8.5 ppm).
    • HPLC : Assess purity (>98% using C18 column, 0.1% TFA in water/acetonitrile gradient).
    • Mass spectrometry : Verify molecular ion peaks ([M+H]⁺ at m/z 195.1 for the free base; [M-Cl]⁺ at m/z 195.1 + 36.5 for the hydrochloride).
    • X-ray crystallography : Resolve hydrogen-bonding networks in the solid state .

    Q. What safety protocols are recommended for handling this compound in laboratory settings?

    • Answer : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Spills should be neutralized with sodium bicarbonate and rinsed with water. Toxicity data (e.g., LD₅₀ in rodents) should guide disposal under institutional guidelines .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

    • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates in reactions like catalytic hydrogenation or acid-base interactions. Software like Gaussian or ORCA simulates electron density maps to identify nucleophilic/electrophilic sites on the pyridyl and cyclohexane moieties. Coupling with molecular dynamics (MD) predicts solvent effects on reaction pathways .

    Q. What structural insights can X-ray crystallography provide about its supramolecular interactions?

    • Answer : Single-crystal studies reveal hydrogen-bonding patterns (e.g., N–H⋯Cl⁻ between the ammonium group and chloride ions) and π-π stacking of pyridyl rings. These interactions stabilize the crystal lattice and influence solubility. For example, a 3D network observed in analogous compounds (e.g., (1R,2R)-2-(Pyridin-4-ylmethylamino)cyclohexanaminium chloride) suggests similar packing behavior .

    Q. How does stereochemistry impact its biological activity in receptor-binding studies?

    • Answer : Enantiomeric forms (R/S) of the cyclohexane ring affect binding to targets like serotonin or dopamine receptors. Molecular docking (e.g., AutoDock Vina) predicts that the (R)-enantiomer may exhibit higher affinity due to optimal spatial alignment with receptor pockets. Experimental validation via chiral HPLC separation and in vitro assays (e.g., radioligand displacement) quantifies enantioselectivity .

    Q. What strategies resolve contradictions in thermodynamic stability data across studies?

    • Answer : Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or hydration states. Use DSC (Differential Scanning Calorimetry) to compare thermal profiles. Controlled recrystallization (e.g., from ethanol/water mixtures) isolates stable polymorphs. Pair with IR spectroscopy to track OH/NH stretching shifts indicative of hydration .

    Q. How can machine learning optimize reaction conditions for scaled synthesis?

    • Answer : Train models on datasets (e.g., reaction temperature, solvent polarity, catalyst loading) to predict optimal conditions. Platforms like ICReDD integrate quantum mechanics (QM) and experimental data to narrow parameter spaces. For instance, a Bayesian optimization algorithm reduced reaction optimization time by 60% in analogous amine syntheses .

    Methodological Guidelines

    • Experimental Design : Use DoE (Design of Experiments) to vary parameters (pH, temperature) systematically.
    • Data Validation : Cross-reference spectroscopic data with PubChem or ECHA entries to ensure consistency .
    • Ethical Compliance : Adhere to institutional guidelines for compound handling and data reporting .

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